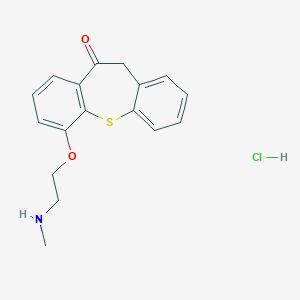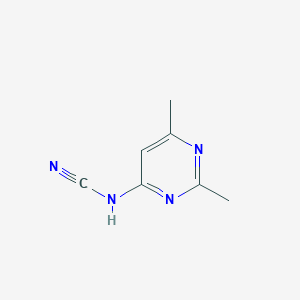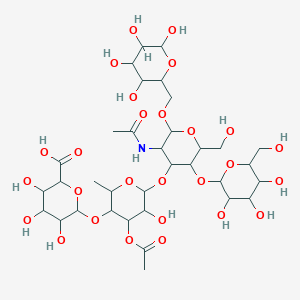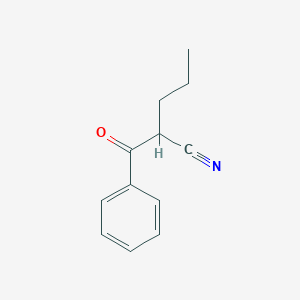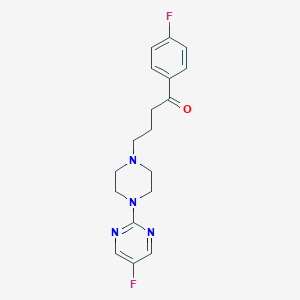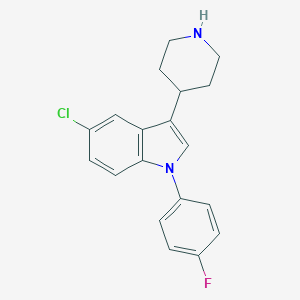
5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole
概要
説明
5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole, also known as 5-Cl-FPP, is a small molecule that has been studied for its potential use in a variety of scientific research applications. It has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.
科学的研究の応用
Dopamine and Serotonin Receptor Antagonism
Research by Perregaard et al. (1992) discovered that certain 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position exhibit potent dopamine D-2 and serotonin 5-HT2 receptor affinity. Notably, piperidyl substituted indoles, such as 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole, were found to be noncataleptogenic or only weakly so, suggesting a unique profile resembling that of atypical neuroleptics like clozapine (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).
Serotonin 5-HT2 Receptor Selectivity
Andersen et al. (1992) synthesized a series of 3-(4-fluorophenyl)-1H-indoles, demonstrating high selectivity for 5-HT2 receptors over dopamine D2 receptors and alpha 1 adrenoceptors. These compounds, including variations of 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole, showed potent inhibition of the quipazine-induced head twitch syndrome in rats, indicative of significant 5-HT2 receptor antagonism (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).
Alpha 1-Adrenoceptor Antagonism
Balle et al. (2003) explored 5-heteroaryl-substituted 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles, deriving from antipsychotic sertindole, as selective alpha 1-adrenoceptor antagonists. These compounds showed high selectivity and potential CNS activity, providing insights into pharmacophores for alpha 1-adrenoceptor antagonists (Balle, Perregaard, Ramirez, Larsen, Søby, Liljefors, & Andersen, 2003).
Antipsychotic Potential
Research on compounds like 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole has demonstrated potential in the treatment of psychiatric disorders. Watanabe and Hagino (1999) found that sertindole, a related compound, enhanced dopamine release and metabolism in the rat cortex and striatum, suggesting its effectiveness in treating disorders like schizophrenia (Watanabe & Hagino, 1999).
特性
IUPAC Name |
5-chloro-1-(4-fluorophenyl)-3-piperidin-4-ylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2/c20-14-1-6-19-17(11-14)18(13-7-9-22-10-8-13)12-23(19)16-4-2-15(21)3-5-16/h1-6,11-13,22H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXCLZSLZGBCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432041 | |
| Record name | 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | |
CAS RN |
138900-27-3 | |
| Record name | 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

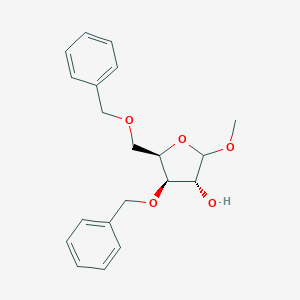

![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
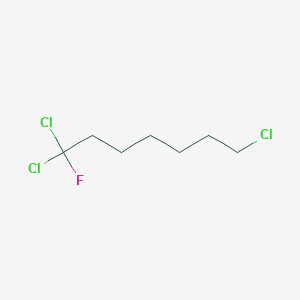
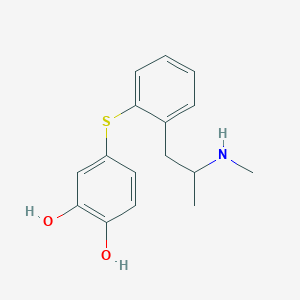
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)
